molecular formula C18H20N6O2 B2887953 1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 951483-22-0

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2887953
CAS No.: 951483-22-0
M. Wt: 352.398
InChI Key: RIJZXJQPVHCUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a urea-based compound featuring a 4-methoxyphenethyl group and a phenyltetrazole moiety. The 4-methoxyphenyl group contributes lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-26-16-9-7-14(8-10-16)11-12-19-18(25)20-13-17-21-22-23-24(17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJZXJQPVHCUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the following steps:

    Formation of 4-methoxyphenethylamine: This can be achieved by the reduction of 4-methoxyphenylacetonitrile using a suitable reducing agent such as lithium aluminum hydride.

    Synthesis of 1-phenyl-1H-tetrazole-5-carbaldehyde: This intermediate can be prepared by the reaction of phenylhydrazine with sodium azide followed by oxidation.

    Coupling Reaction: The final step involves the coupling of 4-methoxyphenethylamine with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a coupling agent such as carbonyldiimidazole to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of 1-(4-hydroxyphenethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea.

    Reduction: Formation of 1-(4-methoxyphenethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest analogs differ in substituents, heterocyclic cores, or linking groups. Below is a comparative analysis:

Tetrazole-Containing Ureas

  • BC06688 (1-(4-fluorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea) :
    • Substituent : 4-Fluorophenyl replaces the 4-methoxyphenethyl group.
    • Impact : The electron-withdrawing fluorine atom may reduce electron density on the urea, altering hydrogen-bonding interactions. Molecular weight (312.30) is lower than the target compound (estimated ~357.4), suggesting differences in pharmacokinetics.
    • Synthesis : Likely involves similar urea-forming reactions but with 4-fluorophenyl isocyanate.

Pyrazole- and Triazole-Based Ureas

  • SI98 (1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea) : Heterocycle: Pyrazole replaces tetrazole. Substituent: 4-Trifluoromethylphenyl introduces strong electron-withdrawing effects, enhancing lipophilicity (logP ~3.5 vs. target’s ~2.8).
  • 1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea :

    • Heterocycle : Triazole (pKa ~8.5) replaces tetrazole.
    • Substituent : 2-Methoxy-5-methylphenyl offers steric and electronic variations.
    • Implications : Reduced acidity compared to tetrazole may limit ionic interactions at neutral pH.

Non-Urea Tetrazole Derivatives

  • 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one : Core: Triazolone replaces urea. Synthesis: Involves cyclization of hydrazides, differing from urea-forming reactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Heterocycle Substituent Key Properties/Activities
Target Compound C₁₈H₁₉N₆O₂ ~357.4 Tetrazole 4-Methoxyphenethyl High acidity (pKa ~4.5), lipophilic
BC06688 C₁₅H₁₃FN₆O 312.30 Tetrazole 4-Fluorophenyl Enhanced metabolic stability
SI98 C₁₈H₁₅F₃N₄O₂ 365.3 Pyrazole 4-Trifluoromethylphenyl Anticancer (kinase inhibition)
1-(2-Methoxy-5-methylphenyl)-... C₁₁H₁₃N₅O₂ ~259.3 Triazole 2-Methoxy-5-methylphenyl Unknown, structural analog
4-(3-Methoxyphenyl)-... C₁₈H₁₈N₄O₃ 338.36 Triazolone 4-Methoxyphenethyl Antimicrobial, antitumor

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for BC06688, involving urea bond formation between an amine (e.g., 2-(4-methoxyphenyl)ethylamine) and an isocyanate derivative of phenyltetrazole. and highlight the use of polar aprotic solvents (e.g., THF) for such reactions .
  • Biological Activity: Tetrazoles are known to mimic carboxylates, enabling interactions with metal ions or charged residues in enzymes. The target compound’s methoxyphenethyl group may enhance blood-brain barrier penetration, suggesting CNS applications .
  • Crystallography : Tools like SHELXL () are critical for resolving structural details, such as hydrogen-bonding patterns between the urea and tetrazole groups .

Biological Activity

The compound 1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a complex organic molecule with potential therapeutic applications. Its structure includes a methoxyphenyl group and a tetrazole moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of approximately 324.38 g/mol. The structure can be represented as follows:

SMILES COc1ccc CCNC O N2C N N N2 cc1\text{SMILES COc1ccc CCNC O N2C N N N2 cc1}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its potential as an anti-inflammatory agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4Induction of apoptosis
MCF-77.8Cell cycle arrest at G2/M phase
A5496.5Inhibition of Bcl-2 expression
HCT1164.9Upregulation of Bax expression

These findings suggest that the compound may interfere with key regulatory pathways involved in cancer cell survival and proliferation.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Cytokine Modulation : It alters the expression levels of various cytokines involved in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: HeLa Cell Line

In a study examining the effects on HeLa cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations.

Case Study 2: In Vivo Model

An animal model using xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptotic cells within treated tumors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.